molecular formula CuSO4<br>CuO4S B158482 Copper sulfate CAS No. 10124-44-4

Copper sulfate

Cat. No. B158482
Key on ui cas rn: 10124-44-4
M. Wt: 159.61 g/mol
InChI Key: ARUVKPQLZAKDPS-UHFFFAOYSA-L
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Patent
US06265438B1

Procedure details

Tribasic copper sulfate was prepared according to the procedure described in Example 4. Initially the reactor vessel contained 100 ml of an aqueous solution of ammonium sulfate (400 g/l). An aqueous, acidic solution of copper sulfate (40 g Cu/l, pH 1.0) was added to the reactor vessel at a flow rate of 5 ml/min. and admixed with an aqueous solution of ammonium hydroxide (13% NH3), which was added at a flow rate sufficient to maintain a reaction pH of about 5.0. The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid. The solid was collected and dried to provide a 71.4% yield of tribasic copper sulfate. The tribasic copper sulfate had a water solubility of about 430 mg Cu per liter and a hydroscopicity when stored in 90% humidity for 140 hr. of about 1.73% weight gain verses a 14.4% weight gain for reagent grade copper sulfate pentahydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cu+2:13].[OH-].[NH4+]>>[OH-:2].[OH-:9].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:11][S:8]([O-:12])(=[O:10])=[O:9].[Cu+2:13].[Cu+2:13].[Cu+2:13] |f:0.1.2,3.4,5.6,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
aqueous solution
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tribasic copper sulfate was prepared
ADDITION
Type
ADDITION
Details
was added at a flow rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
a reaction pH of about 5.0
CUSTOM
Type
CUSTOM
Details
The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06265438B1

Procedure details

Tribasic copper sulfate was prepared according to the procedure described in Example 4. Initially the reactor vessel contained 100 ml of an aqueous solution of ammonium sulfate (400 g/l). An aqueous, acidic solution of copper sulfate (40 g Cu/l, pH 1.0) was added to the reactor vessel at a flow rate of 5 ml/min. and admixed with an aqueous solution of ammonium hydroxide (13% NH3), which was added at a flow rate sufficient to maintain a reaction pH of about 5.0. The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid. The solid was collected and dried to provide a 71.4% yield of tribasic copper sulfate. The tribasic copper sulfate had a water solubility of about 430 mg Cu per liter and a hydroscopicity when stored in 90% humidity for 140 hr. of about 1.73% weight gain verses a 14.4% weight gain for reagent grade copper sulfate pentahydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cu+2:13].[OH-].[NH4+]>>[OH-:2].[OH-:9].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:11][S:8]([O-:12])(=[O:10])=[O:9].[Cu+2:13].[Cu+2:13].[Cu+2:13] |f:0.1.2,3.4,5.6,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
aqueous solution
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tribasic copper sulfate was prepared
ADDITION
Type
ADDITION
Details
was added at a flow rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
a reaction pH of about 5.0
CUSTOM
Type
CUSTOM
Details
The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06265438B1

Procedure details

Tribasic copper sulfate was prepared according to the procedure described in Example 4. Initially the reactor vessel contained 100 ml of an aqueous solution of ammonium sulfate (400 g/l). An aqueous, acidic solution of copper sulfate (40 g Cu/l, pH 1.0) was added to the reactor vessel at a flow rate of 5 ml/min. and admixed with an aqueous solution of ammonium hydroxide (13% NH3), which was added at a flow rate sufficient to maintain a reaction pH of about 5.0. The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid. The solid was collected and dried to provide a 71.4% yield of tribasic copper sulfate. The tribasic copper sulfate had a water solubility of about 430 mg Cu per liter and a hydroscopicity when stored in 90% humidity for 140 hr. of about 1.73% weight gain verses a 14.4% weight gain for reagent grade copper sulfate pentahydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cu+2:13].[OH-].[NH4+]>>[OH-:2].[OH-:9].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:11][S:8]([O-:12])(=[O:10])=[O:9].[Cu+2:13].[Cu+2:13].[Cu+2:13] |f:0.1.2,3.4,5.6,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
aqueous solution
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tribasic copper sulfate was prepared
ADDITION
Type
ADDITION
Details
was added at a flow rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
a reaction pH of about 5.0
CUSTOM
Type
CUSTOM
Details
The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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